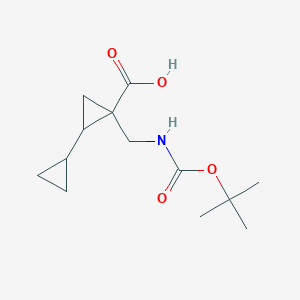

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

Description

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid is a bicyclic cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group linked via a methylene bridge to the bicyclic core. This compound is structurally distinct due to its fused cyclopropane rings, which confer unique steric and electronic properties. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications .

Properties

IUPAC Name |

2-cyclopropyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(10(15)16)6-9(13)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFQLXYGVHNKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of bicyclopropane-containing amino acids with Boc-protected amino groups typically involves:

- Construction of the bicyclopropane core or its precursor.

- Introduction of the carboxylic acid functionality.

- Attachment of the amino-methyl substituent.

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

This often requires multi-step sequences including photochemical reactions, haloform reactions, amide coupling, and protection/deprotection protocols.

Introduction of the Boc-Protected Aminomethyl Group

The amino-methyl substituent protected by the tert-butoxycarbonyl group is typically introduced via amide coupling or alkylation reactions involving intermediates bearing carboxylic acid groups.

From patent literature, typical conditions for such transformations include:

- Amide coupling reagents: BOP, BOP-Cl, TBTU, or EDCI/DMAP are used for activation of the carboxylic acid.

- Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine to neutralize acid formed and promote coupling.

- Solvents: Dichloromethane (CH2Cl2), dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

- Temperature: 0 to 50 °C.

- Reaction time: 1 to 72 hours depending on reagent and scale.

For example, an intermediate bicyclopropane carboxylic acid is reacted with an amino-methyl compound bearing a Boc protecting group under these conditions to form the desired Boc-protected amino acid derivative.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hr) | Notes |

|---|---|---|---|---|---|

| Photochemical addition | Propellane + Diacetyl, LED 365 nm irradiation | Diethyl ether | Room temp | Variable | Flow or batch; argon atmosphere |

| Haloform reaction | Sodium hypochlorite or equivalent | Water/organic solvent mix | Room temp | Several | Converts diketone to diacid |

| Amide coupling | Boc-protected amino-methyl + bicyclopropane acid + BOP | DMF, CH2Cl2, THF, or acetonitrile | 0 to 50 | 1–72 | TEA or DIPEA base; inert atmosphere |

| Boc protection (if not pre-installed) | Boc2O, base (e.g., TEA) | CH2Cl2 or THF | 0 to 25 | Few hours | Protects amino group |

Representative Research Findings

- Photochemical synthesis of bicyclo[1.1.1]pentane derivatives using 365 nm LED irradiation is more practical and scalable than older methods relying on mercury lamps and Pyrex glassware.

- Haloform reaction applied directly to crude diketone intermediates improves overall yield and simplifies purification.

- Amide coupling with Boc-protected amino-methyl reagents under mild conditions using BOP or EDCI/DMAP in DMF or CH2Cl2 achieves high coupling efficiency.

- The use of organic bases like TEA or DIPEA is critical to neutralize acids and drive the reaction forward.

- Reaction times vary widely (1–72 hours), but optimization typically favors shorter times at slightly elevated temperatures (25–50 °C).

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core bicyclopropane synthesis | Photochemical addition of propellane to diacetyl under 365 nm LED irradiation |

| Key intermediate | Diketone formed, converted to dicarboxylic acid via haloform reaction |

| Aminomethyl introduction | Amide coupling using BOP or EDCI/DMAP with Boc-protected amino-methyl reagents |

| Solvents | Diethyl ether (photochemistry), DMF, CH2Cl2, THF, acetonitrile (coupling) |

| Bases | Triethylamine, DIPEA, N-methylmorpholine |

| Temperature | 0–50 °C |

| Scale | From gram to kilogram scale achievable |

| Reaction atmosphere | Argon or inert atmosphere recommended |

| Yield improvements | Using crude intermediates for haloform reaction enhances yield |

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Key applications include:

- Anticancer Research : The cyclopropane moiety is known for its ability to modulate biological activity, making this compound a candidate for developing anticancer agents. Studies have indicated that derivatives of cyclopropane can inhibit tumor growth by interfering with cell cycle progression.

- Antiviral Activity : Preliminary studies suggest that compounds similar to 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid exhibit antiviral properties, potentially useful against viral infections.

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis:

- Building Block in Peptide Synthesis : It can be utilized as a building block for synthesizing complex peptides due to its functional groups that allow for further modification and coupling reactions.

- Stereoselective Synthesis : The presence of stereocenters in the molecule enables the exploration of stereoselective synthesis methods, which are crucial in developing enantiomerically pure compounds for pharmaceutical applications.

Case Studies

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Research Implications

The unique bicyclic architecture of the target compound may offer advantages in medicinal chemistry, such as enhanced metabolic stability or improved target binding compared to monocyclic or linear analogs. However, further studies are required to validate these hypotheses.

Biological Activity

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid, known for its complex bicyclopropane structure, has garnered attention in the fields of medicinal chemistry and biological research. This compound serves as a versatile building block for synthesizing more complex molecules, including potential pharmaceutical agents. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- IUPAC Name: 2-cyclopropyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid

- Molecular Formula: C13H21NO4

- Molecular Weight: 255.31 g/mol

- CAS Number: 2167041-56-5

The biological activity of 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The unique bicyclopropane structure enhances its binding affinity and selectivity, allowing it to modulate various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It could interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity and Research Findings

Research into the biological activity of this compound is ongoing, with several studies highlighting its potential therapeutic applications:

-

Anti-Cancer Activity:

- Studies have demonstrated that derivatives of bicyclic compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- The mechanism may involve the inhibition of specific signaling pathways related to cell survival and proliferation.

-

Antimicrobial Properties:

- Preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial strains.

- This property could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

-

Neuroprotective Effects:

- There is emerging evidence that similar compounds can protect neuronal cells from oxidative stress, which may be relevant for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Active against certain bacterial strains | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal reported that a derivative of 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing anti-cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the mechanism involves disruption of bacterial membrane integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound involves two key steps: (1) construction of the bi(cyclopropane) scaffold and (2) Boc (tert-butoxycarbonyl) protection of the amino group. Cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed methods. For Boc protection, react the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM . Purity (>95%) is achieved using reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Confirmation of structure requires - and -NMR to verify cyclopropane ring integrity and Boc group presence .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- Methodological Answer : Key spectral features include:

- NMR :

- -NMR: Cyclopropane protons appear as distinct multiplets in the δ 1.0–2.0 ppm region due to ring strain. The Boc methyl groups resonate as a singlet at δ 1.4 ppm .

- -NMR: The carbonyl of the carboxylic acid appears at δ 170–175 ppm, while the Boc carbonyl is at δ 155–160 ppm .

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]) with a mass error <5 ppm.

- IR : Stretching vibrations for the Boc group (C=O at ~1680 cm) and carboxylic acid (O-H at ~2500–3300 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol). Stability studies show decomposition at temperatures >40°C or in acidic/basic conditions (pH <3 or >10), which cleave the Boc group. Store at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the bi(cyclopropane) core?

- Methodological Answer : The strained bi(cyclopropane) system requires precise stereochemical control. Use chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)- or Cu(I)-catalyzed cyclopropanation) to enforce desired configurations. For example, Rh(OAc) with diazo compounds selectively generates trans-cyclopropanes. Confirm stereochemistry via NOESY NMR or X-ray crystallography. Contradictions in dihedral angles (e.g., opposite signs in synthetic vs. natural analogs) may arise due to crystal packing effects .

Q. What experimental strategies resolve contradictions in reported synthetic yields for Boc-protected cyclopropane derivatives?

- Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., ring-opening or Boc deprotection). Mitigate this by:

- Temperature Control : Perform cyclopropanation at –78°C to minimize thermal decomposition .

- Protection/Deprotection Sequencing : Protect the amine before cyclopropane formation to avoid nucleophilic attack on strained rings .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate diastereomers.

Q. How does the bi(cyclopropane) scaffold influence the compound’s conformational rigidity in peptide mimetics?

- Methodological Answer : The bi(cyclopropane) system imposes restricted rotation, stabilizing specific peptide conformations. Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to compare backbone dihedral angles (φ/ψ) with non-constrained analogs. Experimental validation via circular dichroism (CD) or X-ray crystallography shows enhanced α-helix or β-sheet propensity in peptide chains incorporating this scaffold .

Data Contradiction Analysis

Q. Why do NMR spectra of similar Boc-protected cyclopropanes show variability in chemical shifts?

- Methodological Answer : Variations arise from solvent polarity, concentration, or intermolecular interactions. For example, in DMSO-d, carboxylic acid protons may exchange with residual water, broadening peaks. Compare spectra acquired under standardized conditions (CDCl, 25°C, 500 MHz). Conflicting -NMR data for cyclopropane carbons (δ 15–25 ppm) may reflect differences in ring substitution patterns .

Applications in Academic Research

Q. How is this compound used in the design of enzyme inhibitors?

- Methodological Answer : The rigid bi(cyclopropane) scaffold mimics transition states or rigidifies peptide backbones in protease inhibitors (e.g., HIV-1 protease). Synthesize analogs by coupling the carboxylic acid to target pharmacophores via EDC/HOBt-mediated amidation. Test inhibitory activity using fluorescence-based assays (e.g., FRET for proteases) and correlate with MD-predicted binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.